Aminooxy-PEG3-acid HCl salt
Overview
Description
Aminooxy-PEG3-acid HCl salt is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation .
Synthesis Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-acid HCl salt is C9H19NO6 . The molecular weight is 237.25 g/mol . The IUPAC name is 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
The molecular weight of Aminooxy-PEG3-acid HCl salt is 237.25 g/mol . The molecular formula is C9H19NO6 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 12 . The topological polar surface area is 100 Ų .Scientific Research Applications
1. Hydrogel Development
Aminooxy-PEG3-acid HCl salt plays a crucial role in the development of biocompatible hydrogels. Using oxime Click chemistry, researchers have created hydrogels that support cell adhesion and mesenchymal stem cell (MSC) incorporation, showcasing high biocompatibility. These hydrogels have tunable mechanical properties, gelation kinetics, and water swelling ratios, making them suitable for various biomedical applications (Grover et al., 2012).
2. Synthesis of Benzoxazole Derivatives
In chemical synthesis, aminooxy-PEG3-acid HCl salt has been utilized for the efficient and rapid preparation of benzoxazole derivatives. The research highlights its role in catalyzing reactions under environmentally friendly conditions, leading to high yield and ease of purification (Chikhale et al., 2017).
3. High-Conductivity Liquid Derivative
The surface functionalization of heteropolyacids with PEG-containing quaternary ammonium cations, including aminooxy-PEG3-acid HCl salt, results in polyoxometalate-based liquid salts with high-temperature proton conductivity. This application is significant for developing materials with superionic behavior and enhanced conductivity (Bourlinos et al., 2004).
4. Biodegradable Tissue Engineering Scaffolds
Aminooxy-PEG3-acid HCl salt is instrumental in creating biodegradable, in situ crosslinking hydrogels for soft tissue engineering. These hydrogels, incorporating components like collagen, adapt to patient-specific cavities and support cellular adhesion, demonstrating potential for minimally invasive medical procedures (Hardy et al., 2015).
5. Conjugation to Proteins
The compound is used in chemoselective oxime formation for conjugating aminooxy end-functional polymers to proteins. This method allows for the preparation of well-defined bioconjugates, crucial in biomedical research and drug delivery systems (Heredia et al., 2007).
6. Synthesis of Ionic Polymers
In polymer science, aminooxy-PEG3-acid HCl salt has been used to develop novel ionic polymers with unique properties. These polymers demonstrate diverse applications in solution properties and phase behavior in aqueous systems (Al-Muallem et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJNGXHQUUUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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